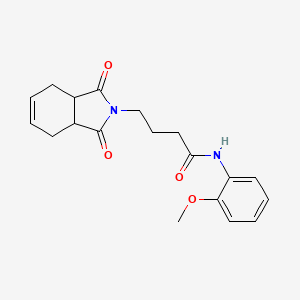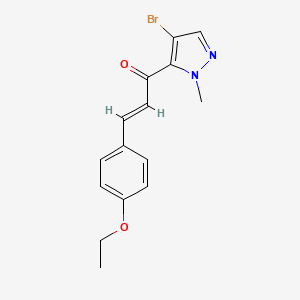![molecular formula C16H19NO4S2 B5348404 N-{1-[4-(methylsulfonyl)phenyl]propyl}benzenesulfonamide](/img/structure/B5348404.png)
N-{1-[4-(methylsulfonyl)phenyl]propyl}benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1-[4-(methylsulfonyl)phenyl]propyl}benzenesulfonamide, also known as MS-275, is a potent and selective inhibitor of histone deacetylase (HDAC) enzymes. HDACs play an important role in regulating gene expression by removing acetyl groups from histone proteins, which can lead to chromatin condensation and transcriptional repression. MS-275 has been studied extensively for its potential therapeutic applications in cancer and other diseases.
Mecanismo De Acción
N-{1-[4-(methylsulfonyl)phenyl]propyl}benzenesulfonamide exerts its anti-cancer effects by inhibiting the activity of HDAC enzymes, which can lead to the re-expression of silenced tumor suppressor genes and the downregulation of oncogenes. This can result in cell cycle arrest, apoptosis, and inhibition of tumor growth.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease, and to reduce inflammation in models of inflammatory bowel disease. This compound has also been shown to inhibit the replication of the human immunodeficiency virus (HIV) in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-{1-[4-(methylsulfonyl)phenyl]propyl}benzenesulfonamide is its selectivity for HDAC enzymes, which can reduce off-target effects and toxicity. However, one limitation is its relatively short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several potential future directions for research on N-{1-[4-(methylsulfonyl)phenyl]propyl}benzenesulfonamide. One area of interest is its potential use in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Another area of interest is its potential use in the treatment of other diseases, such as neurodegenerative disorders or viral infections. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of this compound.
Métodos De Síntesis
N-{1-[4-(methylsulfonyl)phenyl]propyl}benzenesulfonamide can be synthesized using a multi-step process involving the reaction of 4-methylsulfonylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(2-aminoethyl)-p-toluenesulfonamide to form the desired product, this compound.
Aplicaciones Científicas De Investigación
N-{1-[4-(methylsulfonyl)phenyl]propyl}benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth of a wide range of cancer cell lines in vitro, including breast, lung, prostate, and colon cancer. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, and to sensitize cancer cells to other anti-cancer agents.
Propiedades
IUPAC Name |
N-[1-(4-methylsulfonylphenyl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S2/c1-3-16(13-9-11-14(12-10-13)22(2,18)19)17-23(20,21)15-7-5-4-6-8-15/h4-12,16-17H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMOMIWGIPOOFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)S(=O)(=O)C)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[2-(2-chlorobenzyl)-4-morpholinyl]carbonyl}-6-isopropyl-1-methyl-2(1H)-pyridinone](/img/structure/B5348325.png)
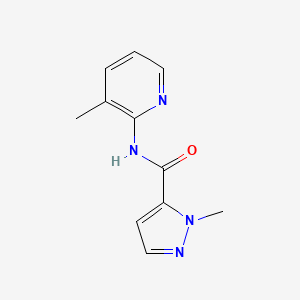
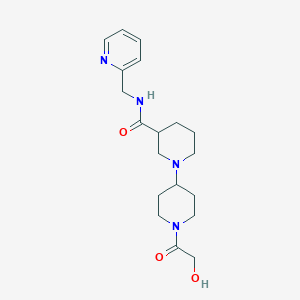

![1-(1,3-dimethyl-1H-pyrazol-4-yl)-3-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2-propen-1-one](/img/structure/B5348361.png)
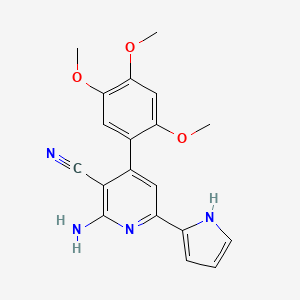
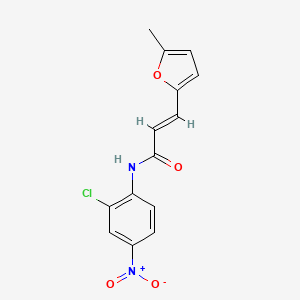
![N-[3-(1H-tetrazol-5-yl)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B5348379.png)
![ethyl 4-[({1-[(dimethylamino)carbonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B5348390.png)
![1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5348397.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B5348405.png)
![N-methyl-2-[1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperidin-4-yl]acetamide](/img/structure/B5348413.png)
